N-((1-苯基吡咯烷-2-基)甲基)-4-丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

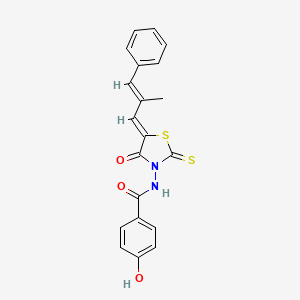

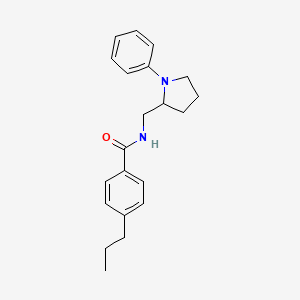

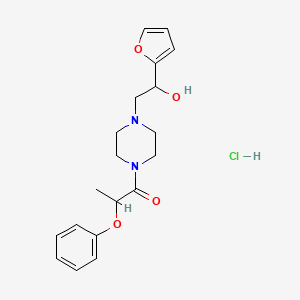

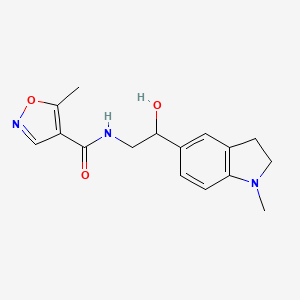

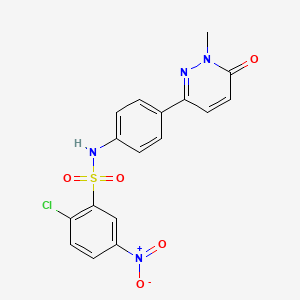

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide is a compound that can be inferred to have a complex molecular structure based on the related compounds studied in the provided papers. While the exact details of this compound are not directly discussed, we can draw parallels from similar benzamide derivatives that have been synthesized and characterized in various studies. These compounds often exhibit interesting pharmacological properties and are subject to detailed structural and activity analysis.

Synthesis Analysis

The synthesis of related benzamide compounds typically involves multi-step reactions, starting with the appropriate benzoic acid or benzoyl chloride derivative reacting with amines or alcohols. For instance, the synthesis of N-(1-benzylpyrrolidin-3-yl)arylbenzamides involved the preparation of ligands and studying their structure-activity relationships . Similarly, the synthesis of 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides was achieved using a one-pot three-component synthesis in an ionic liquid medium . These methods highlight the versatility and creativity in the synthesis of benzamide derivatives.

Molecular Structure Analysis

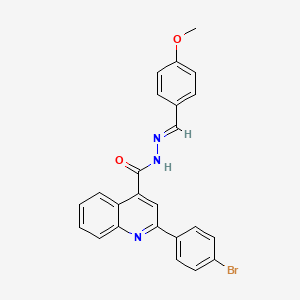

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two crystalline polymorphs with monoclinic systems . Molecular modeling and crystallographic studies have also been conducted on N-phenylbenzamide anticonvulsants, showing that active compounds adopt a consistent conformation facilitating hydrogen bonding . These studies provide insights into the molecular conformations that could be expected for N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's reactivity in further chemical transformations. The study of N,N-dialkylaminobenzamides and their structural analogs provided insights into the barriers to rotation around certain bonds, which is a key aspect of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. For example, the vibrational analysis and theoretical DFT investigations of a pyrimidine-substituted benzamide provided detailed information on the compound's conformational flexibility and potential energy distribution . The reversed-phase liquid chromatographic retention of substituted N-ethylbenzamides was investigated, showing the influence of molecular structure on chromatographic behavior . These studies suggest that N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide would also have unique physical and chemical properties that could be elucidated through similar analytical techniques.

科学研究应用

合成阿片类药物研究

- 该化合物与合成阿片类药物的研究相关,合成阿片类药物是鸦片衍生物的替代品。其系统评估旨在识别具有有利副作用特征的化合物,包括减少依赖性和滥用可能性。这一研究领域对于药物开发和了解新型精神活性物质 (NPS) 带来的挑战至关重要 (Elliott、Brandt 和 Smith,2016)。

癌症治疗开发

- 研究集中在类似化合物的构效关系分析,从而发现潜在的抗癌剂。其中一种化合物 AZD4877 因其生化效能和适合用于癌症治疗的临床开发而被发现 (Theoclitou 等人,2011)。

抗菌剂

- 与 N-((1-苯基吡咯烷-2-基)甲基)-4-丙基苯甲酰胺在结构上相关的化合物的合成和抗菌筛选显示出在治疗微生物疾病(特别是细菌和真菌感染)方面的潜力 (Desai、Rajpara 和 Joshi,2013)。

制药和生物医学研究

- 对与 N-((1-苯基吡咯烷-2-基)甲基)-4-丙基苯甲酰胺相似的化合物芳基苯基吡咯烷基甲基苯氧基苯甲酰胺的研究导致发现了对 κ 阿片受体具有高亲和力和选择性的配体。这项研究对于开发新药具有重要意义 (Mitch 等人,2011)。

神经药理学

- 对 N-(1-苄基吡咯烷-3-基)芳基苯甲酰胺的研究导致发现了对人多巴胺 D4 受体具有选择性的有效配体,这对于理解和治疗神经系统疾病至关重要 (Egle 等人,2004)。

未来方向

属性

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-2-7-17-11-13-18(14-12-17)21(24)22-16-20-10-6-15-23(20)19-8-4-3-5-9-19/h3-5,8-9,11-14,20H,2,6-7,10,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIQBZAFQJJYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2547834.png)

![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)

![6-(3-Fluorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2547839.png)